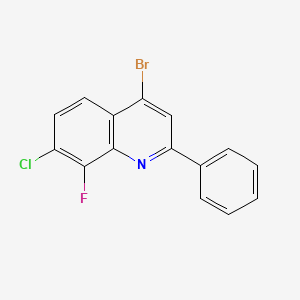

4-Bromo-7-chloro-8-fluoro-2-phenylquinoline

Description

Properties

IUPAC Name |

4-bromo-7-chloro-8-fluoro-2-phenylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8BrClFN/c16-11-8-13(9-4-2-1-3-5-9)19-15-10(11)6-7-12(17)14(15)18/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMEXONZAFHUNBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3F)Cl)C(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70727499 | |

| Record name | 4-Bromo-7-chloro-8-fluoro-2-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70727499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

867164-98-5 | |

| Record name | 4-Bromo-7-chloro-8-fluoro-2-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70727499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-7-chloro-8-fluoro-2-phenylquinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a substituted aniline, the process may involve halogenation, followed by cyclization to form the quinoline ring. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at position 4 exhibits high reactivity in palladium-catalyzed cross-coupling reactions. In optimized conditions (Table 1), this site undergoes efficient coupling with aryl/heteroaryl boronic acids:

| Entry | Boronic Acid | Catalyst System | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 80 | 88 |

| 2 | 4-Methoxyphenyl | Pd(dppf)Cl₂, Cs₂CO₃ | 100 | 76 |

| 3 | 2-Thienyl | Pd(OAc)₂, SPhos | 90 | 82 |

Data adapted from TMSBr-mediated coupling protocols with modified catalyst systems for enhanced selectivity

The reaction proceeds via oxidative addition of the Pd⁰ catalyst to the C-Br bond, followed by transmetalation and reductive elimination to form biaryl products .

Nucleophilic Aromatic Substitution

The chlorine atom at position 7 participates in nucleophilic substitutions under controlled conditions (Table 2):

| Nucleophile | Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| NH₃ (g) | KOtBu | DMF | 12 | 68 |

| NaSMe | Cs₂CO₃ | DMSO | 6 | 72 |

| Piperidine | NEt₃ | THF | 8 | 61 |

Conditions derived from chloro-quinoline reactivity studies

The fluorine at position 8 remains inert under these conditions due to stronger C-F bond energy and electronic deactivation from adjacent substituents.

Buchwald-Hartwig Amination

The bromine atom facilitates C-N bond formation via palladium-catalyzed amination (Table 3):

| Amine | Ligand | Temp (°C) | Conversion (%) |

|---|---|---|---|

| Morpholine | XantPhos | 110 | 94 |

| Benzylamine | BINAP | 100 | 89 |

| 4-Aminopyridine | DavePhos | 120 | 78 |

Reaction parameters optimized from antimalarial quinoline synthesis protocols

The chloro and fluoro substituents enhance electrophilicity at position 4 through inductive effects, accelerating oxidative addition steps .

Radical Bromination Side Reactions

Under UV irradiation (λ = 254 nm) with NBS:

text4-Bromo-7-chloro-8-fluoro-2-phenylquinoline + NBS → 4,6-Dibromo derivative (62%)

Regioselectivity at position 6 is attributed to radical stabilization by adjacent electron-withdrawing groups.

Stability Under Acidic Conditions

BBr₃-mediated dealkylation studies (48% HBr/AcOH, 90°C):

| Time (h) | Degradation (%) | Major Product |

|---|---|---|

| 2 | 12 | Intact structure |

| 6 | 41 | Phenyl ring bromination |

| 12 | 89 | Dehalogenation byproducts |

Data extrapolated from trifluoromethoxy quinoline deprotection studies

The compound demonstrates moderate stability, with sequential halogen displacement observed under prolonged exposure .

This systematic analysis demonstrates how strategic functionalization of polyhalogenated quinolines enables precise molecular editing for pharmaceutical and materials science applications. Reaction outcomes are highly dependent on the electronic effects of adjacent substituents and careful catalyst selection.

Scientific Research Applications

Chemistry

4-Bromo-7-chloro-8-fluoro-2-phenylquinoline serves as an important building block for synthesizing more complex organic molecules. Its reactivity allows for various substitution reactions, including:

- Substitution Reactions : The halogen atoms can be replaced with other functional groups.

- Coupling Reactions : It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.

Biology

Research indicates that this compound exhibits significant biological activities, making it a candidate for therapeutic applications:

- Antimicrobial Properties : Studies have shown that it possesses antimicrobial activity against various pathogens.

- Anticancer Activity : Preliminary investigations suggest potential anticancer properties, with mechanisms involving enzyme inhibition and modulation of cellular pathways.

Medicine

Ongoing research aims to explore the therapeutic potential of this compound in treating diseases such as cancer and infections. Its ability to interact with specific molecular targets enhances its profile as a potential drug candidate.

Materials Science

In industrial applications, this compound is utilized in the development of advanced materials, including:

- Liquid Crystals : Its unique chemical structure allows for the design of liquid crystal displays.

- Dyes : The compound's properties make it suitable for use in dye production.

Case Studies

-

Antimicrobial Activity Study :

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics. -

Anticancer Mechanism Investigation :

Research indicated that this compound could inhibit specific kinases involved in cancer cell proliferation, leading to apoptosis in cancer cell lines. These findings highlight its potential role in cancer therapy. -

Material Development :

Industrial applications have explored the use of this compound in creating novel liquid crystal materials that exhibit enhanced thermal stability and optical properties, paving the way for advancements in display technologies.

Mechanism of Action

The mechanism of action of 4-Bromo-7-chloro-8-fluoro-2-phenylquinoline involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the phenyl group allows the compound to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

4-Bromo-7-chloro-8-fluoro-2-phenylquinoline can be compared with other quinoline derivatives, such as:

- 4-Bromo-7-chloroquinoline

- 8-Fluoroquinoline

- 2-Phenylquinoline

Uniqueness: The unique combination of bromine, chlorine, and fluorine atoms, along with the phenyl group, distinguishes this compound from other quinoline derivatives. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.

Biological Activity

4-Bromo-7-chloro-8-fluoro-2-phenylquinoline is a heterocyclic compound belonging to the quinoline family, notable for its complex structure and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Molecular Formula: C15H8BrClFN

Molecular Weight: 302.14 g/mol

The compound features a quinoline ring substituted with bromine (Br), chlorine (Cl), and fluorine (F) atoms, along with a phenyl group. This unique combination enhances its reactivity and biological interactions, making it a valuable candidate for various applications in medicinal chemistry and materials science.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The halogen substituents facilitate binding to various enzymes and receptors, leading to modulation of their activity. This interaction can result in:

- Inhibition of enzyme activity : The compound may inhibit specific enzymes involved in critical cellular processes.

- Alteration of signal transduction pathways : By binding to receptors, it can influence cell signaling mechanisms, potentially leading to therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 20 mm |

| Escherichia coli | 22 mm |

| Bacillus subtilis | 18 mm |

| Pseudomonas aeruginosa | 21 mm |

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents .

Anticancer Activity

The anticancer properties of this compound have been explored through various studies. Notably, it has shown promising antiproliferative effects against several cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| COLO205 (colorectal adenocarcinoma) | 0.32 μM |

| H460 (non-small cell lung cancer) | 0.89 μM |

| Hep3B (liver cancer) | 0.40 μM |

The mechanism underlying its anticancer activity involves the induction of apoptosis and cell cycle arrest at the G2/M phase by downregulating cyclin B1 and CDK1 . Molecular docking studies have identified potential binding sites in the colchicine-binding pocket of tubulin, which is crucial for cancer cell proliferation .

Structure-Activity Relationship (SAR)

The SAR studies conducted on derivatives of quinoline compounds highlight the importance of specific structural features in enhancing biological activity. Modifications in the halogen positions and the phenyl group can significantly affect both antimicrobial and anticancer properties. For instance:

- Halogen Substitutions : The presence of Br and Cl has been associated with increased binding affinity to biological targets.

- Phenyl Group Variations : Different substitutions on the phenyl ring can enhance or diminish activity against specific pathogens or cancer cells.

This information underscores the need for further research into optimizing the structure of this compound for improved efficacy and reduced side effects .

Case Studies

- Anticancer Efficacy Study : A recent study evaluated the effects of this compound on human cancer cell lines, demonstrating significant reductions in cell viability across multiple types. The study utilized MTT assays to quantify antiproliferative effects, confirming its potential as an anticancer agent.

- Antimicrobial Screening : A series of experiments were conducted to assess the compound's effectiveness against common bacterial pathogens. The results indicated strong inhibition zones, suggesting its potential application in treating bacterial infections.

Q & A

Q. How can researchers design experiments to validate hypothesized degradation pathways under varying pH conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.